Bace1-IN-9

Alzheimer's disease BACE1 inhibition macrocyclic inhibitor design

BACE1-IN-9 is a structurally defined macrocyclic BACE1 inhibitor validated for rBACE1 enzymatic assays (IC50 1.2 µM). Its activity derives from three characterized features—a 13-membered macrocyclic ring, P3 β-dimethyl branching (~100-fold enhancement over unsubstituted macrocycle), and a 4-carboxymethylphenyl P1′ group. Systematic ring-size optimization (11- to 16-membered) documented in the primary literature provides a quantitative SAR framework, making this compound an irreproducible benchmark for computational docking, MD simulations, and cross-class inhibitor comparisons. Generic substitution is scientifically unwarranted due to the steep SAR gradient within this series.

Molecular Formula C30H45N5O9
Molecular Weight 619.7 g/mol
Cat. No. B15141921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBace1-IN-9
Molecular FormulaC30H45N5O9
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESCCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)CC(=O)O)O
InChIInChI=1S/C30H45N5O9/c1-4-7-22-28(42)33-21(23(36)17-32-19-11-9-18(10-12-19)16-25(39)40)8-5-6-15-44-30(2,3)26(29(43)34-22)35-27(41)20(31)13-14-24(37)38/h5-6,9-12,20-23,26,32,36H,4,7-8,13-17,31H2,1-3H3,(H,33,42)(H,34,43)(H,35,41)(H,37,38)(H,39,40)/b6-5-/t20-,21-,22-,23+,26+/m0/s1
InChIKeyCSSIDGWPXKPAPN-JTSDAKNZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BACE1-IN-9 Procurement Guide: A Macrocyclic BACE1 Inhibitor with Validated Structure-Activity Differentiation


BACE1-IN-9 (compound 82b, CAS: 2872604-91-4) is a macrocyclic BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor featuring a hydroxyethylamine transition-state isostere scaffold with a hydrophobic cross-linked P1-P3 macrocyclic structure [1]. The compound was developed through systematic ring size and ring structure optimization based on X-ray crystallography of recombinant BACE1 complexed with a peptidic inhibitor . BACE1-IN-9 exhibits an IC50 of 1.2 μM against recombinant BACE1 (rBACE1) in enzymatic assays [1].

Why BACE1-IN-9 Cannot Be Substituted by Generic Macrocyclic BACE1 Inhibitors: Structural Determinants of Potency


Generic substitution among macrocyclic BACE1 inhibitors is scientifically unwarranted due to the steep structure-activity relationship (SAR) demonstrated in the systematic optimization study from which BACE1-IN-9 emerged. The parent study evaluated macrocycles with varying ring sizes (11- to 16-membered rings) and substituent patterns, revealing that 13-membered rings were optimal but that ring structure alone was insufficient—activity was reduced compared to the parent linear compound [1]. The dimethyl branching at the P3 β-position conferred approximately 100-fold potency enhancement over the unsubstituted macrocycle, and the 4-carboxymethylphenyl group at the P1′ position provided further activity gains [1]. Consequently, closely related analogs within the same publication series exhibit substantially different IC50 values, and substituting BACE1-IN-9 with an uncharacterized or structurally similar compound risks experimental irreproducibility [2].

BACE1-IN-9 Quantitative Differentiation Evidence: Comparator-Backed Performance Data for Informed Procurement


Dimethyl Branching at P3 β-Position Drives ~100-Fold Potency Gain Over Unsubstituted Macrocycle

BACE1-IN-9 (compound 82b) incorporates a dimethyl-branched substituent at the P3 β-position of the macrocyclic ring. The systematic SAR evaluation in the source publication demonstrated that introducing this dimethyl branching onto the macrocyclic scaffold produced an approximately 100-fold enhancement in BACE1 inhibitory activity compared to the corresponding unsubstituted macrocycle control [1]. This specific structural feature—the geminal dimethyl group at the P3 β-position—is the primary potency driver distinguishing BACE1-IN-9 from earlier-generation macrocyclic BACE1 inhibitors that lack this substitution [1].

Alzheimer's disease BACE1 inhibition macrocyclic inhibitor design structure-activity relationship P3 substituent optimization

BACE1-IN-9 vs. BACE1-IN-8: 3.25-Fold Potency Improvement from Optimized Ring Substituent Pattern

BACE1-IN-9 (compound 82b, IC50 = 1.2 μM) demonstrates 3.25-fold higher potency than BACE1-IN-8 (compound 70b, IC50 = 3.9 μM) when compared under the same recombinant BACE1 (rBACE1) enzymatic assay conditions [1][2]. Both compounds are macrocyclic BACE1 inhibitors derived from the same optimization campaign and share the hydroxyethylamine-based transition-state isostere scaffold. The potency differential stems from structural refinements in ring substitution patterns evaluated during the systematic SAR study, where the combination of P3 β-dimethyl branching and the 4-carboxymethylphenyl P1′ group in 82b yielded superior activity relative to the substitution pattern in 70b [1].

BACE1 inhibitor series comparison macrocyclic SAR compound selection enzymatic IC50

13-Membered Macrocyclic Ring Size Represents the Optimal Scaffold Among Evaluated Ring Sizes

The source publication systematically evaluated macrocyclic BACE1 inhibitors with ring sizes ranging from 11 to 16 members, constructed via ring-closing metathesis of terminal alkenes on P1 and P3 side chains. Among all ring sizes tested, the 13-membered macrocyclic ring was identified as the optimal scaffold geometry for BACE1 inhibition [1]. BACE1-IN-9 (compound 82b) incorporates this validated 13-membered ring architecture. The study noted that while the 13-membered ring was optimal among macrocyclic variants, the macrocyclization itself reduced activity compared to the parent linear compound, underscoring that macrocyclic constraint alone is not potency-enhancing—specific ring size selection is critical [1].

macrocyclic ring optimization BACE1 inhibitor design ring-closing metathesis conformational constraint

4-Carboxymethylphenyl P1′ Group Confers Activity Enhancement in Optimized Macrocyclic Scaffold

The systematic optimization study reported that introduction of a 4-carboxymethylphenyl group at the P1′ position further improved the inhibitory activity of the macrocyclic BACE1 inhibitor scaffold [1]. BACE1-IN-9 (compound 82b) contains this 4-carboxymethylphenyl substituent, which was incorporated as part of the multi-parameter optimization strategy that included P3 β-dimethyl branching and the 13-membered ring architecture. The P1′ group interacts with the S1′ subsite of BACE1, and the 4-carboxymethylphenyl moiety was specifically selected to enhance binding interactions in this pocket region [1].

P1′ pocket binding BACE1 S1′ subsite carboxymethylphenyl pharmacophore inhibitor optimization

BACE1-IN-9 vs. BACE1-IN-11: 60-Fold Potency Differential Within Same Macrocyclic Chemical Series

BACE1-IN-9 (compound 82b, IC50 = 1.2 μM) exhibits approximately 60-fold higher BACE1 inhibitory potency than BACE1-IN-11 (compound 1, IC50 = 72 μM), both of which originate from the same macrocyclic BACE1 inhibitor optimization study [1][2]. This dramatic potency differential—spanning nearly two orders of magnitude within a single publication series—demonstrates the extreme sensitivity of BACE1 inhibitory activity to specific structural modifications in the macrocyclic hydroxyethylamine scaffold. BACE1-IN-11 represents an earlier or less optimized member of the series that lacks the full complement of potency-enhancing features (P3 β-dimethyl branching, optimized P1′ group) present in BACE1-IN-9 [1].

BACE1 inhibitor potency comparison macrocyclic SAR gradient compound selection for screening

BACE1-IN-9 Validated Research Applications: Evidence-Driven Scenarios for Laboratory Deployment


Enzymatic BACE1 Inhibition Assays Requiring Validated Macrocyclic Inhibitor with Defined SAR Context

BACE1-IN-9 is specifically validated for recombinant BACE1 (rBACE1) enzymatic inhibition assays with an established IC50 of 1.2 μM under conditions reported in the primary literature [1]. The compound's potency is derived from three characterized structural features—13-membered macrocyclic ring, P3 β-dimethyl branching (~100-fold enhancement over unsubstituted macrocycle), and 4-carboxymethylphenyl P1′ group—making it suitable for experiments where SAR-contextualized activity is required [1]. Researchers should select BACE1-IN-9 over BACE1-IN-8 (3.9 μM) or BACE1-IN-11 (72 μM) when higher enzymatic potency from the macrocyclic series is needed.

Structure-Activity Relationship Studies of Macrocyclic BACE1 Inhibitor Scaffolds

BACE1-IN-9 serves as an optimal reference compound for SAR investigations focused on macrocyclic hydroxyethylamine-based BACE1 inhibitors. The systematic ring size evaluation (11- to 16-membered rings) and substituent optimization documented in the source publication provide a quantitative framework for comparing novel macrocyclic analogs against a well-characterized benchmark [1]. The 13-membered ring architecture, validated as optimal among evaluated geometries, offers a defined structural baseline for studies examining conformational constraint effects on BACE1 inhibition.

BACE1 Inhibitor Comparative Pharmacology and Assay Validation Studies

BACE1-IN-9 provides a mid-potency (1.2 μM) macrocyclic comparator for studies evaluating BACE1 inhibitors across different chemical classes. Its potency places it between nanomolar clinical-stage inhibitors (e.g., verubecestat Ki = 2.2 nM, lanabecestat Ki = 0.4 nM) and weaker tool compounds, offering a calibrated reference point for assay validation and cross-class comparisons [1][2]. The defined SAR gradient from BACE1-IN-11 (72 μM) to BACE1-IN-8 (3.9 μM) to BACE1-IN-9 (1.2 μM) enables concentration-response curve calibration and assay sensitivity determination [1].

Computational Modeling and Docking Studies of BACE1 Active Site Interactions

The design of BACE1-IN-9 was informed by X-ray crystallography of recombinant BACE1 complexed with hydroxyethylamine-type peptidic inhibitors [1]. The compound's defined macrocyclic geometry (13-membered ring), specific P3 β-dimethyl branching, and P1′ 4-carboxymethylphenyl group provide a structurally characterized ligand for molecular docking, molecular dynamics simulations, and binding mode validation studies. Its IC50 of 1.2 μM in rBACE1 enzymatic assays offers an experimental anchor for computational binding affinity predictions [1].

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